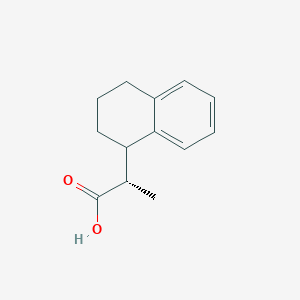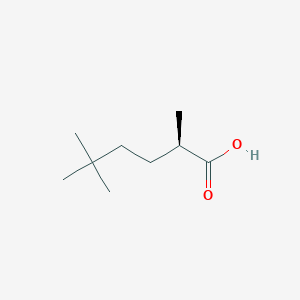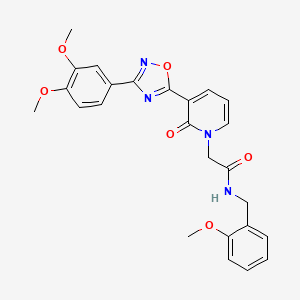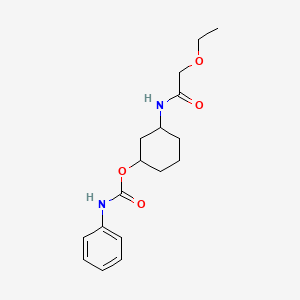![molecular formula C13H14O4 B2644993 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane CAS No. 33208-47-8](/img/structure/B2644993.png)
5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane, also known as BTTN, is a heterocyclic compound with potential pharmacological applications. This compound is synthesized using a multi-step process involving the use of various reagents and solvents. BTTN has been the subject of scientific research due to its unique chemical structure and potential therapeutic benefits.
Scientific Research Applications
Biobased Polyurethane Networks
Lligadas et al. (2007) explored the synthesis of novel biobased aromatic triols, utilizing a transition-metal-catalyzed cyclotrimerization of alkyne fatty acid methyl esters. The resulting triols were then employed to fabricate biobased segmented polyurethanes, showcasing the potential of these compounds in the development of sustainable materials (Lligadas et al., 2007).
Chemical Reactions and Stability Studies
Birney and Berson (1986) conducted a study on endo-Tricyclo[4.2.1.02,5]non-7-ene-3,4,9-trione, examining its photolysis and thermal instability. The compound was found to decompose to benzene and CO, showcasing the study of kinetic and thermodynamic stabilities in cycloreversion reactions (Birney & Berson, 1986).
Structural Analysis and Crystallography
Nagalingam et al. (2013) reported on the crystallization and structural analysis of a compound with a bicyclo[3.3.1]nonane-2,4,9-trione core. The study highlighted the importance of molecular structure in understanding the properties and potential applications of such compounds (Nagalingam et al., 2013).
Properties
IUPAC Name |
5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)6-14-10-9-7-15-13(16-9)12-11(10)17-12/h1-5,9-13H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYNXNBLFZJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(O3)C(O1)O2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2644911.png)
![5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2644914.png)


![5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2644920.png)
![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide](/img/structure/B2644921.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2644925.png)



![5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644931.png)

